molecular formula C25H24N6O2 B600832 (R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile CAS No. 865759-10-0

(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile

Cat. No. B600832
M. Wt: 440.51
InChI Key:
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Description

A metabolite of Aloesin

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

  • DPP-4 Inhibition for Diabetes Management : A study by Nishio et al. (2011) discusses a compound structurally related to your query, used as a potent dipeptidyl peptidase IV (DPP-4) inhibitor. This inhibitor shows potential in treating type 2 diabetes due to its selectivity and efficacy in vivo, particularly in Zucker-fatty rats (Nishio et al., 2011).

Antiprotozoal Activity

  • Combatting Protozoal Infections : Ismail et al. (2008) synthesized derivatives related to your compound, demonstrating significant antiprotozoal activity. These compounds, particularly the diamidines, showed strong DNA binding affinity and were effective against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2008).

Water Oxidation Catalysts

  • Applications in Water Oxidation : Zong and Thummel (2005) investigated a family of Ru complexes, including derivatives of the compound , which showed promising results in catalyzing water oxidation. These complexes could be significant for chemical processes involving water oxidation (Zong & Thummel, 2005).

Fluorescent Properties

  • Fluorescent Applications : Rangnekar and Rajadhyaksha (1986) studied the fluorescent properties of compounds derived from the key compound in your query. These compounds were evaluated as fluorescent whitening agents for polyester fibers, indicating their utility in material sciences (Rangnekar & Rajadhyaksha, 1986).

Catalytic Activity

  • Catalysis in Chemical Reactions : Andavan et al. (2005) synthesized a free phenylene bis(N-heterocyclic carbene) and its di-Rh complex, derived from a similar structural framework. These complexes showed significant catalytic activity in hydrosilylation reactions of alkynes, highlighting their potential in catalysis (Andavan et al., 2005).

Anticancer and Antidiabetic Agents

  • Anticancer and Antidiabetic Research : Flefel et al. (2019) developed a novel series of spirothiazolidines analogs related to the compound . These analogs exhibited significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic properties, indicating their therapeutic potential (Flefel et al., 2019).

Antimicrobial Activity

  • Fighting Microbial Infections : Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives and investigated their antimicrobial activity against various bacterial and fungal strains. This research demonstrates the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIRZRAVCGZEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile
Reactant of Route 2
(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile
Reactant of Route 3
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(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile
Reactant of Route 4
(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile
Reactant of Route 5
Reactant of Route 5
(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile
Reactant of Route 6
(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile

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